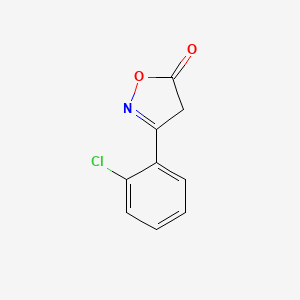

3-(2-Chlorophenyl)-1,2-oxazol-5(4H)-one

Description

Properties

CAS No. |

27025-73-6 |

|---|---|

Molecular Formula |

C9H6ClNO2 |

Molecular Weight |

195.6 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-4H-1,2-oxazol-5-one |

InChI |

InChI=1S/C9H6ClNO2/c10-7-4-2-1-3-6(7)8-5-9(12)13-11-8/h1-4H,5H2 |

InChI Key |

FNXNOHLLVMKBJK-UHFFFAOYSA-N |

SMILES |

C1C(=NOC1=O)C2=CC=CC=C2Cl |

Canonical SMILES |

C1C(=NOC1=O)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

3-(2-Chlorophenyl)-1,2-oxazol-5(4H)-one is recognized as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives have been studied for their potential anti-inflammatory and analgesic properties. For instance, research has demonstrated its effectiveness in pain management through various pharmacological tests such as the acetic acid-induced writhing test and the hot plate test, indicating significant analgesic activity .

Molecular Docking Studies:

Molecular docking simulations have been employed to predict the binding affinities of this compound against molecular targets involved in pain and inflammation, such as COX-2 and TRPV1 receptors. These studies help in understanding the compound's interaction mechanisms and optimizing its pharmacological profiles .

Agricultural Chemicals

Role in Agrochemical Formulation:

The compound is utilized in formulating agrochemicals, contributing to the development of effective herbicides and pesticides. Its ability to enhance crop protection has made it a valuable asset in agricultural research .

Biological Activity:

Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. This characteristic is beneficial for developing new agricultural chemicals aimed at combating plant pathogens .

Biochemical Research

Understanding Disease Mechanisms:

In biochemical studies, this compound is employed to explore its effects on biological systems. This research aids in understanding disease mechanisms and identifying potential therapeutic targets .

Material Science

Novel Material Development:

The compound's unique chemical structure allows it to be investigated for creating novel materials, including polymers and coatings. These materials can enhance durability and performance across various applications .

Analytical Chemistry

Reference Standard Usage:

In analytical chemistry, this compound serves as a reference standard in quantification methods. This application ensures accuracy and reliability when analyzing similar compounds within complex mixtures .

Data Table: Summary of Applications

Case Studies

Case Study 1: Analgesic Activity Evaluation

A study evaluated the analgesic activity of various oxazol-5(4H)-one derivatives, including this compound. The results from the writhing test indicated that these compounds exhibited significant pain-relieving effects, suggesting their potential utility in pain management therapies .

Case Study 2: Agrochemical Efficacy

Research focused on the application of this compound in developing new herbicides showed promising results against common agricultural pests. The findings highlighted its effectiveness and potential as a lead compound for future agrochemical formulations.

Chemical Reactions Analysis

Cyclization and Ring Formation

The oxazolone ring serves as a precursor for synthesizing fused heterocycles. A key method involves InCl₃-catalyzed 5-exo-dig cyclization of N-propargylamide derivatives. For example:

-

Reaction of N-propargylamide with InCl₃ (10 mol%) in CDCl₃ at 50°C yields bicyclic oxazole derivatives via tandem cyclization/conjugate addition (Fig. 1) .

Table 1 : Representative cyclization outcomes

| Substituent (R) | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|

| 4-Bromophenyl | InCl₃ | 50 | 95 |

| 3-Chlorophenyl | InCl₃ | 50 | 82 |

Nucleophilic Ring-Opening Reactions

The oxazolone ring undergoes nucleophilic attack at the carbonyl group, leading to ring-opening. For instance:

-

Treatment with primary amines (e.g., methylamine) in DMF/TFA opens the ring, forming N-substituted oxazol-2-ones .

-

Reaction rate : Electron-donating groups at C-2 slow ring-opening due to reduced electrophilicity .

Mechanistic Insight :

Electrophilic Aromatic Substitution

The 2-chlorophenyl group directs electrophiles to specific positions:

-

Sulfonation : Reacts with sulfonic acids under acidic conditions to introduce sulfonyl groups at the para-position relative to chlorine .

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta-position .

Example :

2-(4-(4-Bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-one derivatives were synthesized using this method, with yields of 75–90% .

Condensation Reactions

The exocyclic double bond at C-4 participates in Knoevenagel condensations :

-

Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in acetic anhydride/NaOAc yields 4-arylidene derivatives .

Table 2 : Condensation efficiency with different aldehydes

| Aldehyde | Catalyst | Yield (%) |

|---|---|---|

| 4-Methoxybenzaldehyde | NaOAc | 84 |

| 4-Bromobenzaldehyde | NaOAc | 89 |

Diels-Alder Reactions

The α,β-unsaturated carbonyl system acts as a dienophile:

-

Reacts with dienes (e.g., 1,3-butadiene) under Lewis acid catalysis (ZnCl₂) to form bicyclic adducts .

-

Regioselectivity : Controlled by electron-withdrawing effects of the 2-chlorophenyl group .

Acylation and Alkylation

The oxazolone oxygen and nitrogen atoms participate in electrophilic reactions:

-

Acylation : Reacts with acetyl chloride in AlCl₃ to form O-acetyl derivatives .

-

Alkylation : Treatment with methyl iodide/K₂CO₃ yields N-methylated products .

Spectral Evidence :

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

-

Analgesic activity : 4-Methoxy-substituted analogs show significant pain relief (writhing test ED₅₀: 12 mg/kg) .

-

Antimicrobial activity : Chalcone-oxazolone hybrids exhibit MIC values of 2–5 μg/mL against S. aureus .

Stability and Degradation

-

Acid sensitivity : The oxazolone ring hydrolyzes in strong acids (HCl, H₂SO₄) to form carboxylic acid derivatives .

-

Thermal stability : Decomposes above 250°C, confirmed by TGA analysis .

This compound’s reactivity is foundational for developing bioactive molecules, particularly in antimicrobial and analgesic applications. Future studies should explore its utility in asymmetric catalysis and polymer chemistry.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Table 2: Impact of Substituent Position on Bioactivity

Research Findings and Implications

- Agrochemical Potential: The hydrazone group in drazoxolon is critical for pesticidal activity, while the target compound’s simpler structure may require functionalization for similar applications .

- Pharmaceutical Design : Substituents like hydroxyethyl or pyridyl groups improve solubility and target engagement, guiding drug development .

- Positional Isomerism : The 2-chlorophenyl configuration offers superior bioactivity over 3- or 4-substituted analogs, emphasizing the importance of substituent placement .

Preparation Methods

Step 1: Preparation of 2-(2-Chlorophenyl)glycine or Benzoylglycine Derivative

Synthesis of 2-Chlorobenzoyl Chloride : 2-Chlorobenzoic acid is refluxed with thionyl chloride (SOCl2) to form 2-chlorobenzoyl chloride.

Formation of Benzoylglycine Derivative : Glycine is reacted with 2-chlorobenzoyl chloride in basic aqueous medium (e.g., 10% NaOH) at low temperature (around 5°C) to form 2-(2-chlorophenyl)glycine (a hippuric acid derivative). Acidification with HCl precipitates the product, which is filtered and purified.

Step 2: Cyclization to Form Oxazolone

The 2-(2-chlorophenyl)glycine derivative is then cyclized in the presence of a dehydrating agent such as polyphosphoric acid at elevated temperature (e.g., 90°C) or acetic anhydride with a catalyst to form the oxazolone ring, yielding this compound.

Alternatively, microwave-assisted synthesis with acetic anhydride and catalysts (e.g., dodecatungstophosphoric acid) can be used to improve reaction efficiency and yield.

Reaction Conditions and Yields

Analytical and Purification Techniques

The crude oxazolone product is typically precipitated by addition of water, washed, and purified by recrystallization or column chromatography using solvents such as ethyl acetate and n-hexane mixtures.

Melting points and spectroscopic data (NMR, IR) confirm the structure and purity of the synthesized compound.

Summary of Key Research Findings

The substitution at the 2-position of the oxazolone ring with a 2-chlorophenyl group influences the electronic properties and reactivity of the oxazolone, affecting ring-opening reactions and biological activity.

The Erlenmeyer-Plöchl reaction and its modifications remain the most reliable methods for synthesizing substituted oxazolones, including this compound.

Use of catalysts such as ZnO or microwave irradiation can enhance reaction rates and yields, offering greener and more efficient synthesis routes.

Polyphosphoric acid is effective as a cyclization agent for these compounds, providing good yields under controlled heating.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.